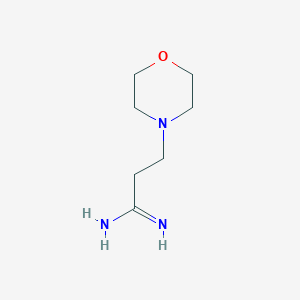![molecular formula C11H7F3N4O B12441216 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile is a chemical compound known for its unique structure and properties This compound features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using a one-pot, multicomponent protocol. This method employs alumina-silica-supported manganese dioxide as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature . This eco-friendly approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of substrates.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is used as an intermediate in the synthesis of insecticides.
5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Another similar compound with applications in medicinal chemistry.
Uniqueness
What sets 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C11H7F3N4O |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-8(2-4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
InChI Key |
RWYBGGGNRQGPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)



![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
